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Compound of Interest

Compound Name: RIP2 kinase inhibitor 1

Cat. No.: B607818 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of RIP2 Kinase Inhibitor 1, also known as GSK583.

Frequently Asked Questions (FAQs)
Q1: What is RIP2 Kinase Inhibitor 1 (GSK583) and what is its primary mechanism of action?

A1: RIP2 Kinase Inhibitor 1 (GSK583) is a potent and selective, ATP-competitive inhibitor of

Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key serine/threonine kinase in the

NOD-like receptor (NLR) signaling pathway. Upon activation by NOD1 or NOD2, RIPK2

autophosphorylates and mediates downstream signaling cascades, leading to the activation of

NF-κB and MAPKs, and subsequent production of pro-inflammatory cytokines. GSK583 is

designed to bind to the ATP-binding pocket of RIPK2, thereby preventing its kinase activity and

blocking downstream inflammatory responses.

Q2: What are the known primary off-target effects of GSK583?

A2: The most significant off-target activities of GSK583 that have been identified are the

inhibition of the hERG (human Ether-a-go-go-Related Gene) ion channel and the metabolic

enzyme Cytochrome P450 3A4 (CYP3A4).[1][2] These off-target effects have been a primary

concern and a reason why GSK583 is often used as a tool compound for research rather than

a clinical therapeutic.[1][2]
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Q3: Does GSK583 inhibit other kinases?

A3: GSK583 has been reported to have excellent selectivity across a broad panel of kinases.[1]

[3] In a screening against 300 kinases, it showed high selectivity at a concentration of 1 µM.[3]

However, it does exhibit comparable biochemical potency against RIPK3 (IC50 = 16 nM) as it

does for RIPK2 (IC50 = 5 nM).[1] Interestingly, this biochemical activity against RIPK3 does not

translate to inhibition of RIPK3-dependent necroptosis in cellular assays at concentrations up

to 10 µM.[1] While direct, comprehensive kinome scan data with IC50 values for GSK583 is not

readily available in published literature, studies on structurally similar analogs suggest that

other kinases, particularly from the tyrosine kinase subfamily, could be potential off-targets.[4]

Q4: What is the significance of the hERG ion channel inhibition?

A4: Inhibition of the hERG ion channel is a major safety concern in drug development as it can

lead to a cardiac arrhythmia known as long QT syndrome, which can be life-threatening. The

off-target activity of GSK583 on the hERG channel (IC50 = 7.45 µM) was a significant factor in

limiting its clinical development.[2][5] Researchers using GSK583 should be aware of this

potential cardiotoxic liability, especially in in vivo studies.

Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular
Assays
Possible Cause: The observed phenotype may be due to an off-target effect of GSK583 rather

than the inhibition of RIPK2.

Troubleshooting Steps:

Validate with a Structurally Unrelated RIPK2 Inhibitor: Use a different, structurally distinct

RIPK2 inhibitor to see if the same phenotype is reproduced. If the phenotype persists, it is

more likely to be an on-target effect of RIPK2 inhibition.

Dose-Response Analysis: Perform a dose-response experiment. If the unexpected

phenotype occurs at a much higher concentration than that required for RIPK2 inhibition, it is

more likely an off-target effect. The IC50 for GSK583 on RIPK2 is in the low nanomolar
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range (5 nM), while its significant off-target effects on hERG and CYP3A4 are in the

micromolar range.[1][2]

Rescue Experiment: If possible, perform a rescue experiment by overexpressing a kinase-

dead mutant of a suspected off-target kinase to see if the phenotype is reversed.

Cell Line Specificity: Test the inhibitor in different cell lines. The expression levels of off-target

kinases can vary between cell types, potentially leading to different phenotypic outcomes.

Issue 2: Inconsistent Results in In Vivo Models
Possible Cause: Inconsistent results in animal models could be due to the pharmacokinetic

properties of GSK583 or its off-target effects, such as cardiotoxicity.

Troubleshooting Steps:

Pharmacokinetic Analysis: If not already done, characterize the pharmacokinetic profile of

GSK583 in your animal model to ensure that the compound is reaching the target tissue at a

concentration sufficient to inhibit RIPK2 over the desired time course.

Monitor for Cardiotoxicity: Due to the known hERG liability, monitor animals for any signs of

cardiotoxicity, such as changes in heart rate or electrocardiogram (ECG) abnormalities, if

feasible.

Use a More Selective Analog: Consider using a next-generation RIPK2 inhibitor with an

improved safety profile and reduced hERG activity if the observed in vivo effects are

suspected to be due to off-target toxicity.

Issue 3: Difficulty in Interpreting Kinase Selectivity Data
Possible Cause: Understanding the significance of a kinome scan or a selectivity panel can be

challenging.

Troubleshooting Steps:

Focus on Potency: Pay close attention to the IC50 or Ki values. An off-target effect is more

likely to be biologically relevant if the inhibitor's potency against the off-target is close to its

potency against the primary target (RIPK2).
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Consider Cellular Context: Biochemical assays (like kinome scans) do not always reflect the

activity of an inhibitor in a cellular context. Cellular assays are crucial to confirm if a potential

off-target identified in a biochemical screen is actually engaged and inhibited within a cell.

Pathway Analysis: If an off-target kinase is identified, investigate its known signaling

pathways. This can help to predict potential downstream effects and design experiments to

test for them.

Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data on the off-target effects of

GSK583.

Table 1: Non-Kinase Off-Target Activities of GSK583

Target Assay Type IC50 (µM) Reference

hERG Ion Channel Electrophysiology 7.45 [2]

CYP3A4 Fluorescence-based 5 [2]

Table 2: Biochemical Potency of GSK583 Against RIPK Family Kinases

Target Kinase Assay Type IC50 (nM) Reference

RIPK2
Fluorescence

Polarization
5 [1]

RIPK3
Fluorescence

Polarization
16 [1]

Note: Despite the biochemical potency against RIPK3, GSK583 did not inhibit RIPK3-

dependent necroptosis in cellular assays up to 10 µM.[1]

Table 3: Potential Off-Target Kinases Identified from an Analog of GSK583 (Compound 7)

Data below is for a structurally similar analog and may suggest potential off-targets for

GSK583. The data represents the percentage of inhibition at a 1 µM concentration.
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Off-Target Kinase Kinase Family % Inhibition at 1 µM Reference

BRK Tyrosine Kinase >90% [4]

FRK Tyrosine Kinase >90% [4]

c-SRC Tyrosine Kinase >90% [4]

EPHB4 Tyrosine Kinase >90% [4]

TXK Tyrosine Kinase >90% [4]

ZAK Mixed Lineage Kinase 89% [4]

ABL2 Tyrosine Kinase 81% [4]

Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (General
Workflow)
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like

GSK583 against a broad panel of kinases.

Service Provider Selection: Engage a commercial vendor that offers kinome scanning

services (e.g., Eurofins DiscoverX, Promega, Reaction Biology). These services typically

provide quantitative data (e.g., % inhibition at a given concentration, Kd, or IC50 values).

Compound Submission: Prepare and submit the inhibitor at a specified concentration and

format as required by the vendor. A common initial screening concentration is 1 µM.

Assay Principle: The assays are typically competition binding assays (e.g., KINOMEscan™)

or enzymatic assays that measure the ability of the test compound to inhibit the activity of a

large number of purified kinases.

Data Analysis: The primary data is usually provided as the percentage of inhibition of each

kinase at the tested concentration. Hits are often defined as kinases that are inhibited above

a certain threshold (e.g., >70% or >90%).
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Follow-up IC50 Determination: For any significant off-target "hits" identified in the primary

screen, perform secondary assays to determine the IC50 value to quantify the potency of the

inhibitor against those specific kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to
Confirm Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.

Cell Culture and Treatment: Culture the cells of interest and treat them with the inhibitor

(e.g., GSK583) at various concentrations. Include a vehicle control (e.g., DMSO).

Heating Profile: Heat the cell lysates or intact cells at a range of temperatures. The binding of

the inhibitor will stabilize the target protein (RIPK2), leading to a higher melting temperature.

Protein Separation and Detection: After heating, separate the soluble and aggregated protein

fractions by centrifugation.

Western Blot Analysis: Analyze the amount of soluble target protein remaining at each

temperature by Western blotting using an antibody specific for the target protein (and

suspected off-targets).

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the presence of the inhibitor indicates target

engagement.

Visualizations
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Caption: The NOD1/NOD2-RIPK2 signaling pathway and the point of inhibition by GSK583.
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Workflow for Assessing Off-Target Effects
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Caption: A logical workflow for investigating potential off-target effects of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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